ERβ Binding Selectivity: 3β-Adiol Binds ERβ with High Affinity and Shows No Detectable AR Binding, Unlike 3α-Adiol and DHT
In a landmark ligand-competition assay using in vitro synthesized rat ERβ protein, the binding affinity decreased in the order: estradiol (E2) > diethylstilbestrol > estriol > estrone > 5α-androstane-3β,17β-diol >> testosterone = progesterone = corticosterone = 5α-androstane-3α,17β-diol [1]. This places 3β-Adiol above conventional androgens and its 3α-epimer in ERβ affinity. In a separate study using human prostate cancer cells, 3β-Adiol did not bind to AR at any concentration tested, whereas DHT bound AR with high affinity (Kd ≈ 0.1–0.5 nM) [2][3]. Direct comparative binding data from Chen et al. (2013) established a rank order: E2 > estrone > ADIOL > 3β-Adiol > testosterone > DHT for ER, and DHT > testosterone > 3β-Adiol > ADIOL > estrone > E2 for AR, confirming the receptor preference inversion [4].
| Evidence Dimension | Ligand binding affinity rank order for ERβ (rat ERβ protein, in vitro competition assay) |
|---|---|
| Target Compound Data | 5α-androstane-3β,17β-diol: ranks above testosterone, progesterone, corticosterone, and 5α-androstane-3α,17β-diol in ERβ binding |
| Comparator Or Baseline | 5α-androstane-3α,17β-diol: ranks at bottom of ERβ affinity scale, indistinguishable from corticosterone; DHT: no detectable ERβ binding; estradiol: highest affinity (Kd = 0.6 nM) |
| Quantified Difference | 3β-Adiol >> 3α-Adiol in ERβ binding (statistically significant displacement of [³H]E2); 3β-Adiol shows no binding to AR (undetectable), whereas DHT binds AR with Kd ~0.1–0.5 nM |
| Conditions | Rat ERβ protein expressed in vitro; [³H]estradiol competition binding; CHO cell cotransfection reporter gene assay at 10 nM ligand |
Why This Matters
This receptor selectivity profile is the foundational differentiator for procurement: researchers requiring ERβ-selective activation without AR or GABAA interference must use 3β-Adiol, as 3α-Adiol generates confounding AR and GABAA signals.
- [1] Kuiper, G.G.J.M., et al. (1996). Cloning of a novel estrogen receptor expressed in rat prostate and ovary. PNAS, 93(12), 5925–5930. View Source
- [2] Guerini, V., Sau, D., Scaccianoce, E., Rusmini, P., Ciana, P., Maggi, A., Martini, P.G., Katzenellenbogen, B.S., Martini, L., Motta, M., & Poletti, A. (2005). The androgen derivative 5α-androstane-3β,17β-diol inhibits prostate cancer cell migration through activation of the estrogen receptor β subtype. Cancer Research, 65(12), 5445–5453. View Source
- [3] Dondi, D., Piccolella, M., Biserni, A., Della Torre, S., Ramachandran, B., Locatelli, A., Rusmini, P., Sau, D., Caruso, D., Maggi, A., Ciana, P., & Poletti, A. (2010). Estrogen receptor beta and the progression of prostate cancer: role of 5α-androstane-3β,17β-diol. Endocrine-Related Cancer, 17(3), 731–742. View Source
- [4] Chen, J., Wang, W.-Q., & Lin, S.-X. (2013). Interaction of androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study. Journal of Steroid Biochemistry and Molecular Biology, 137, 316–321. View Source
